N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]cyclohexanecarboxamide is a compound that has been investigated for its potential in the treatment of degenerative brain diseases. [] While its specific classification is not explicitly mentioned in the provided abstracts, its structural features, particularly the presence of a tetrazole ring, suggest it may belong to a class of compounds known as tetrazole derivatives. These derivatives are often explored in medicinal chemistry for their diverse biological activities.
N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]cyclohexanecarboxamide is identified as a potential therapeutic agent for degenerative brain diseases. [] Specifically, it is suggested to be used in combination with 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol, also known as FTY720, or its phosphate form. [] This combination is proposed for potential synergistic effects in treating such diseases. The second agent in the combination targets the AMPA receptor, a glutamate receptor crucial for synaptic plasticity and memory. [] While the specific application of the compound is not elaborated upon, its proposed use alongside an AMPA receptor agonist suggests a potential role in modulating glutamatergic neurotransmission, which is often implicated in degenerative brain diseases.
CAS No.: 53623-59-9
CAS No.: 815-91-8
CAS No.: 1515-79-3
CAS No.:
CAS No.: 20574-65-6